molecular formula C11H14N2O4 B14371932 N-Butoxy-4-nitrobenzamide CAS No. 93644-16-7

N-Butoxy-4-nitrobenzamide

Cat. No.: B14371932
CAS No.: 93644-16-7
M. Wt: 238.24 g/mol
InChI Key: CBYVOOQJZQQZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butoxy-4-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the para position of the benzene ring and a butoxy (-O-C₄H₉) substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol. The nitro group confers strong electron-withdrawing effects, influencing reactivity and spectroscopic properties, while the butoxy chain may enhance lipophilicity, affecting solubility and biological interactions. Structural analogs often vary in substituent type (e.g., halogen, methoxy) or position, leading to divergent physicochemical and functional behaviors .

Properties

CAS No.

93644-16-7

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-butoxy-4-nitrobenzamide

InChI

InChI=1S/C11H14N2O4/c1-2-3-8-17-12-11(14)9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14)

InChI Key

CBYVOOQJZQQZFL-UHFFFAOYSA-N

Canonical SMILES

CCCCONC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butoxy-4-nitrobenzamide typically involves the condensation of 4-nitrobenzoic acid with butylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butoxy-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The benzene ring can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Amino-N-butoxybenzamide.

    Substitution: Various N-alkyl or N-aryl-4-nitrobenzamides.

    Oxidation: Quinone derivatives of this compound.

Scientific Research Applications

N-Butoxy-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are studied for their potential use as intermediates in organic synthesis.

    Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butoxy-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butoxy group may influence the compound’s lipophilicity and its ability to penetrate cell membranes, thereby affecting its overall activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
N-Butoxy-4-nitrobenzamide C₁₁H₁₄N₂O₄ 238.24 -NO₂ (C4), -O-C₄H₉ (N) Electron-withdrawing nitro group
4-(Benzyloxy)-N-butylbenzamide C₁₈H₂₁NO₂ 283.37 -O-Benzyl (C4), -C₄H₉ (N) Lipophilic benzyl/butyl groups
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₁₀BrN₂O₃ 329.14 -Br (C4), -NO₂ (N-phenyl, C2) Halogen-nitro combination
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 283.73 -Cl (N-phenyl), -OCH₃ (C2), -CH₃ (C4) Fluorescent properties

Structural Insights :

  • Electron Effects : The nitro group in this compound deshields adjacent protons, causing downfield NMR shifts (~8.1–8.3 ppm for aromatic protons) compared to electron-donating groups (e.g., methoxy: ~6.8–7.2 ppm) .
Spectroscopic Properties
  • Infrared (IR) Spectroscopy :
    • Nitro Group : Strong asymmetric/symmetric stretching at 1520 cm⁻¹ and 1350 cm⁻¹ , distinct from carbonyl stretches (~1650–1700 cm⁻¹) in benzamides .
    • Amide C=O : Absorption at 1680–1700 cm⁻¹ , consistent across analogs .
  • NMR Spectroscopy: ¹H-NMR: Aromatic protons adjacent to -NO₂ resonate at δ 8.10–8.30 (doublet), whereas methoxy-substituted analogs show peaks at δ 6.70–7.20 . ¹³C-NMR: The nitro-bearing carbon appears at δ 148–150, compared to δ 160–165 for benzyloxy-substituted carbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.